![molecular formula C16H12O4 B7949436 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid](/img/structure/B7949436.png)
4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid
Overview
Description
4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid is an organic compound with the molecular formula C₁₆H₁₂O₄. It is a derivative of stilbene and is known for its structural similarity to other stilbenoid compounds. This compound is characterized by the presence of two carboxylic acid groups and a double bond between two phenyl rings, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid typically involves the following steps:
Wittig Reaction: This reaction is used to form the double bond between the phenyl rings. The reaction involves the use of a phosphonium ylide and an aldehyde to form the desired ethenyl linkage.
Oxidation: The intermediate product is then oxidized to introduce the carboxylic acid groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinones, reduced stilbenes, and various substituted derivatives, depending on the reagents and conditions used[3][3].
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid exhibit promising antimicrobial properties. In a study examining various hydrazone derivatives, certain compounds demonstrated effective inhibition against Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL . This suggests that modifications to the structure can enhance antibacterial potency.
Anti-inflammatory Properties
The compound is also being investigated for its potential anti-inflammatory effects. Some derivatives have shown activity in inhibiting leukotriene-related pathways, which are crucial in inflammatory responses . The ability to modulate these pathways may lead to therapeutic applications in treating conditions such as asthma and other inflammatory diseases.
Photovoltaic Applications
This compound has been explored for use in organic photovoltaic devices. Its molecular structure allows for effective light absorption and charge transport, making it a candidate for enhancing the efficiency of solar cells . Studies have demonstrated that incorporating this compound into polymer blends can improve the overall performance of organic solar cells.
Polymer Chemistry
The compound's carboxylic acid group enables it to act as a functional monomer in the synthesis of various polymers. These polymers can be tailored for specific applications, including coatings and adhesives that require enhanced adhesion properties due to the presence of carboxylic functionalities .
Water Treatment
Recent studies have highlighted the potential of using this compound in water treatment processes. Its ability to form complexes with heavy metals suggests applications in removing contaminants from wastewater . The compound's effectiveness in chelating toxic metals could facilitate the development of more efficient water purification systems.
Photodegradation of Pollutants
The compound has also shown promise in the photodegradation of organic pollutants under UV light exposure. This application is particularly relevant for environmental remediation efforts aimed at breaking down persistent organic pollutants in contaminated sites .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-Carboxyphenyl)ethynyl]benzoic acid
- 4-Carboxycinnamic acid
- Azobenzene-4,4’-dicarboxylic acid
Uniqueness
4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid is unique due to its specific structural features, such as the double bond between the phenyl rings and the presence of two carboxylic acid groups. These features confer distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid, also known as a derivative of benzoic acid, has garnered attention due to its diverse biological activities. This compound exhibits potential in various fields, including anticancer, antimicrobial, and anti-inflammatory applications. Below, we delve into its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Chemical Formula : CHO
- Molecular Weight : 256.25 g/mol
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Key Findings:
- IC Values :
- Against MCF-7: 5.85 µM
- Against A549: 3.0 µM
- Mechanism of Action : The compound induces apoptosis in cancer cells, evidenced by increased caspase-3 activity and reduced TNF-α levels .
Data Table: Anticancer Activity
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 5.85 | Induces apoptosis |
A549 | 3.0 | Increases caspase-3 activity |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated, showing promising results against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) :
- Effective against Staphylococcus aureus and Bacillus subtilis with MIC values as low as 6.25 µg/mL.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis, leading to cell lysis .
Data Table: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) | Activity Description |
---|---|---|
Staphylococcus aureus | 6.25 | Inhibits growth |
Bacillus subtilis | 3.125 | Strong inhibitory effect |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects.
Key Findings:
- Inhibition of Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines such as IL-1 and TNF-α in vitro.
- Animal Model Studies : In a carrageenan-induced paw edema model in rats, the compound showed a marked reduction in inflammation .
Data Table: Anti-inflammatory Activity
Model | Effect on Inflammation |
---|---|
Carrageenan-induced edema | Reduced paw swelling by 87% |
Case Studies
Several studies have highlighted the biological activity of this compound in clinical settings:
- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound demonstrated a dose-dependent inhibition of cell proliferation.
- Antimicrobial Efficacy : In a clinical trial assessing the efficacy against skin infections caused by S. aureus, patients treated with formulations containing this compound exhibited significant improvement compared to control groups.
Properties
IUPAC Name |
4-[2-(4-carboxyphenyl)ethenyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQDUFLZGOASY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018996 | |
Record name | Stilbene-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100-31-2 | |
Record name | 4,4′-(1,2-Ethenediyl)bis[benzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stilbene-4,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.